Common pain: free aldehyde analogs undergo polymerization and Schiff base formation during amine Michael addition, compromising yields. This acetal-protected building block eliminates side reactions; the dimethoxyethyl group remains inert under basic conjugate addition conditions, then deprotects quantitatively with mild acid. Key advantages:
N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide (CAS 1035229-41-4) is a highly specialized, bifunctional building block characterized by a reactive acrylamide Michael acceptor, a lipophilic cyclohexyl ring, and a stable acetal-protected aldehyde. In procurement and process chemistry, it is primarily valued as an advanced intermediate for the convergent synthesis of complex beta-amino amides, most notably the potent SMYD2 epigenetic inhibitor A-893. By combining a polymerizable/reactive double bond with a masked aldehyde, this compound allows chemists to perform high-yielding amine conjugate additions without the side reactions typically associated with free aldehydes, making it a critical raw material for both medicinal chemistry scale-up and functional polymer design [1].
Attempting to substitute this compound with its unprotected aldehyde analog, N-cyclohexyl-N-(2-oxoethyl)acrylamide (CAS 1035229-42-5), routinely fails in process workflows. Free aldehydes are highly reactive and prone to spontaneous polymerization, aldol condensation, and unwanted Schiff base formation when exposed to the basic primary or secondary amines required for the initial Michael addition step. The 2,2-dimethoxyethyl acetal completely suppresses these degradation pathways, ensuring the molecule remains inert until deliberate acidic deprotection. Furthermore, substituting the cyclohexyl group with smaller alkyl chains (e.g., methyl or ethyl) to save costs results in a catastrophic loss of downstream target affinity, as the bulky cyclohexyl moiety is structurally essential for filling the secondary hydrophobic pocket of target enzymes like SMYD2 [1].
In the synthesis of complex beta-amino amides, the integrity of the electrophilic building block is paramount. When subjected to basic amine nucleophiles for Michael addition, the acetal-protected N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide maintains >95% structural stability regarding its latent carbonyl, cleanly yielding the desired conjugate addition product. In contrast, the unprotected baseline comparator, N-cyclohexyl-N-(2-oxoethyl)acrylamide, undergoes rapid competitive imine formation and self-condensation, reducing the yield of the desired intermediate to <50% and complicating chromatographic purification [1].
| Evidence Dimension | Conjugate addition yield and carbonyl stability |
| Target Compound Data | >95% stability of the masked aldehyde; high-yielding Michael addition |
| Comparator Or Baseline | Unprotected aldehyde analog (CAS 1035229-42-5) (<50% yield due to side reactions) |
| Quantified Difference | Greater than 45% yield improvement and elimination of polymeric byproducts |
| Conditions | Reaction with primary/secondary amines in basic media at room temperature |
Procuring the acetal-protected form is essential for achieving scalable, high-purity yields in multi-step convergent syntheses without losing material to side reactions.
The specific inclusion of the cyclohexyl ring on the amide nitrogen is a non-negotiable structural feature for downstream medicinal chemistry applications targeting the SMYD2 enzyme. Derivatives synthesized using N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide yield final inhibitors (such as A-893) with an exceptional IC50 of 2.8 nM. When comparators lacking this exact steric bulk (e.g., smaller N-alkyl acrylamides) are used to construct the same core scaffold, the resulting compounds exhibit a >100-fold loss in potency (IC50 > 300 nM) because they fail to adequately occupy the secondary hydrophobic binding pocket adjacent to the cofactor binding site [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) of downstream product |
| Target Compound Data | 2.8 nM (A-893 derivative) |
| Comparator Or Baseline | N-alkyl analogs lacking the cyclohexyl group (>300 nM) |
| Quantified Difference | >100-fold improvement in target affinity |
| Conditions | In vitro SMYD2 biochemical assay |
Buyers synthesizing SMYD2 inhibitors cannot substitute the cyclohexyl moiety with cheaper or more common alkyl groups without completely destroying the biological efficacy of the final product.
Utilizing N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide as a central bifunctional hub drastically streamlines the assembly of complex pharmacophores. By providing both a Michael acceptor and a protected aldehyde in one molecule, it allows the core structure to be assembled in a highly efficient 2-step sequence (conjugate addition followed by one-pot deprotection/reductive amination). Baseline linear synthesis approaches, which require sequential amide coupling, alkylation, and oxidation steps to build the same framework, typically require 5 to 6 steps and suffer from a >40% lower overall yield [1].
| Evidence Dimension | Synthetic step count and overall yield |
| Target Compound Data | 2-step core assembly with high atom economy |
| Comparator Or Baseline | Traditional linear assembly (5-6 steps) |
| Quantified Difference | Reduction of 3-4 synthetic steps and >40% improvement in overall yield |
| Conditions | Multi-gram scale laboratory synthesis |
Procuring this advanced intermediate directly reduces labor, reagent costs, and time-to-market for pharmaceutical libraries and scale-up campaigns.
This compound is the exact precursor of choice for synthesizing highly potent SMYD2 inhibitors, such as A-893. Its dual functionality allows for rapid assembly of the beta-amino amide core, while the cyclohexyl group provides the critical steric bulk required for nanomolar target affinity [1].
Due to the stability of the dimethoxyethyl acetal under basic conditions, this compound is ideal for generating diverse libraries of functionalized amides. Chemists can perform varied amine conjugate additions on the acrylamide double bond without risking premature degradation of the latent aldehyde handle [1].
In polymer science, the acrylamide moiety can be polymerized or copolymerized to yield macromolecules with pendant acetal groups. These groups can later be quantitatively deprotected to reactive aldehydes under mild acidic conditions, providing reliable anchoring points for bioconjugation or crosslinking without the instability of polymerizing free aldehydes [1].